

# In Vitro Antibacterial Spectrum of Newer Carbapenems: A Technical Guide

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## Compound of Interest

Compound Name: Carbapenem

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**Carbapenems** are a class of  $\beta$ -lactam antibiotics with an exceptionally broad spectrum of activity, making them a critical tool in the management of severe bacterial infections, particularly those caused by multidrug-resistant (MDR) organisms.[1] However, the emergence and spread of **carbapenem** resistance mechanisms, most notably the production of **carbapenemase** enzymes, have threatened the efficacy of this last-resort class of antibiotics. [2][3][4][5] This has spurred the development of newer **carbapenems** and **carbapenem**-based combinations designed to overcome these resistance mechanisms.

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of several newer **carbapenems**, including imipenem-relebactam, meropenem-vaborbactam, cefiderocol, tebipenem, and sulopenem. It is intended for researchers, scientists, and drug development professionals.

## Mechanism of Action and Resistance

**Carbapenems**, like other  $\beta$ -lactam antibiotics, exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][6] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7] This disruption leads to cell lysis and death.

Bacterial resistance to **carbapenems** can arise through several mechanisms:

- **Enzymatic Degradation:** The most significant mechanism is the production of  $\beta$ -lactamase enzymes, particularly **carbapenemases** (e.g., KPC, NDM, VIM, IMP, OXA-48), which

hydrolyze the  $\beta$ -lactam ring, inactivating the antibiotic.[3][4][5][7]

- **Reduced Permeability:** Alterations or loss of outer membrane porin channels in Gram-negative bacteria can restrict the entry of **carbapenems** into the periplasmic space, where the PBPs are located.[3][7][8]
- **Efflux Pumps:** Active efflux pumps can remove **carbapenems** from the bacterial cell before they can reach their PBP targets.[2][3][7][8]
- **Target Modification:** Alterations in the structure of PBPs can reduce their affinity for **carbapenems**, although this is a less common mechanism of high-level resistance.[2][8]

The newer **carbapenem** agents are often designed to counter these resistance mechanisms. For instance, combinations like meropenem-vaborbactam and imipenem-relebactam include a  $\beta$ -lactamase inhibitor that protects the **carbapenem** from degradation.[9][10][11] Cefiderocol employs a novel "Trojan horse" strategy, utilizing the bacterium's iron uptake systems to gain entry into the cell.[12][13]

## Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of newer **carbapenems** against a range of clinically significant bacteria. MIC50 and MIC90 values, which represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: In Vitro Activity of Imipenem-Relebactam against Gram-Negative Bacteria

Organism (n)	Imipenem MIC50 (µg/mL)	Imipenem MIC90 (µg/mL)	Imipenem - Relebactam MIC50 (µg/mL)	Imipenem - Relebactam MIC90 (µg/mL)	% Susceptible (Imipenem)	% Susceptible (Imipenem-Relebactam)
Klebsiella pneumoniae (689)	1	>32	0.5	1	96.1	99.0
Enterobacter spp. (399)	0.5	2	0.25	0.5	98.0	100
Pseudomonas aeruginosa (845)	2	16	1	2	70.3	94.2

Data sourced from a study on isolates from the United States in 2015. Relebactam was tested at a fixed concentration of 4 µg/mL. Susceptibility interpretations are based on CLSI breakpoints for imipenem.[\[10\]](#)

Table 2: In Vitro Activity of Meropenem-Vaborbactam against KPC-Positive Enterobacteriaceae

Organism (n)	Meropenem MIC50 (µg/mL)	Meropenem MIC90 (µg/mL)	Meropenem-Vaborbactam MIC50 (µg/mL)	Meropenem-Vaborbactam MIC90 (µg/mL)
KPC-positive Enterobacteriaceae (991)	32	>32	0.06	1

Data from a global collection of clinical isolates from 2014 and 2015. Vaborbactam was tested at a fixed concentration of 8 µg/mL.[\[9\]](#)[\[11\]](#) A study on isolates from China showed MIC50 and

MIC90 values of 0.5 and 8 µg/mL, respectively, for meropenem with 8 mg/L vaborbactam against KPC-producing Enterobacteriaceae.[14]

Table 3: In Vitro Activity of Cefiderocol against Gram-Negative Bacilli

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptibility (≤4 µg/mL)
Enterobacteriaceae	0.25	1	99.9
Pseudomonas aeruginosa	0.25	0.5	99.9
Acinetobacter spp.	1	4	96.4
Stenotrophomonas maltophilia	0.06	0.25	99.4
Meropenem-non-susceptible Enterobacteriaceae	1	4	99.6
Meropenem-non-susceptible P. aeruginosa	1	4	99.7
Meropenem-non-susceptible Acinetobacter spp.	2	8	96.1

Data from a collection of clinical isolates from North America and Europe in 2015-2016.[15]

Table 4: In Vitro Activity of Tebipenem against Various Bacterial Pathogens

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)
ESBL-producing <i>Escherichia coli</i>	≤0.06	≤0.06
ESBL-producing <i>Klebsiella pneumoniae</i>	≤0.06	0.12
Penicillin-nonsusceptible <i>Streptococcus pneumoniae</i>	0.12	0.25
<i>Bacteroides</i> spp.	0.25	1

Data compiled from various in vitro studies. Tebipenem shows potent activity against Enterobacterales, including those producing ESBLs, and also has activity against a range of Gram-positive and anaerobic bacteria.[\[16\]](#)

Table 5: In Vitro Activity of Sulopenem against Enterobacterales and Anaerobes

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)
Enterobacterales	0.03	0.25
ESBL-producing <i>Escherichia coli</i>	0.03	0.06
ESBL-producing <i>Klebsiella pneumoniae</i>	0.06	0.12
Anaerobic isolates	Not specified	Not specified

Data from the SENTRY Antimicrobial Surveillance Program. Sulopenem demonstrated potent activity against Enterobacterales, with 99.2% of isolates inhibited at ≤1 mg/L. It was also highly active against anaerobic isolates, with 98.9% inhibited at ≤4 mg/L.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Experimental Protocols

The determination of in vitro antibacterial susceptibility is standardized to ensure reproducibility and comparability of data across different laboratories. The primary methods used are broth

microdilution and agar dilution, as detailed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is the most common reference method for quantitative susceptibility testing.

### 1. Preparation of Materials:

- Antimicrobial Agent: Prepare stock solutions of the **carbapenem** to be tested at a high concentration in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria.[\[23\]](#) For fastidious organisms, specific supplemented media are used (e.g., MH-F broth for streptococci).[\[21\]](#) For cefiderocol testing, iron-depleted CAMHB is required.[\[15\]](#)
- Microdilution Trays: Sterile 96-well microtiter plates are used.

### 2. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  colony-forming units (CFU)/mL.
- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

### 3. Plate Inoculation:

- Dispense serial twofold dilutions of the antimicrobial agent into the wells of the microtiter plate, typically in a volume of 100  $\mu$ L per well.
- Add the standardized bacterial inoculum to each well.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

### 4. Incubation:

- Incubate the plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16-20 hours for non-fastidious bacteria. Incubation times and conditions may vary for fastidious organisms.

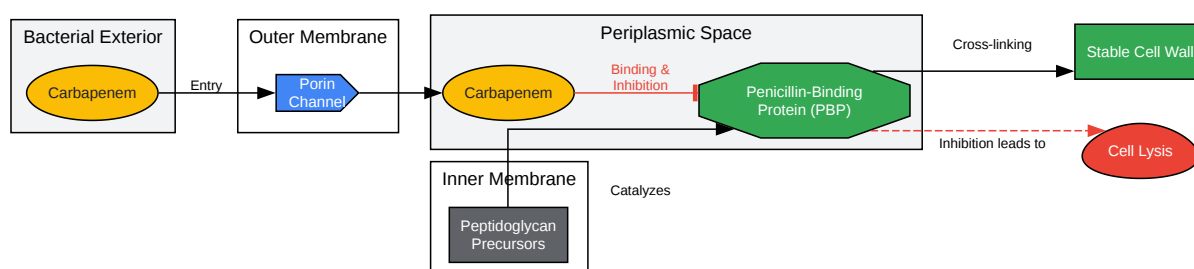
## 5. Reading and Interpretation:

- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
- Growth is determined by observing turbidity or a pellet of cells at the bottom of the well.
- The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints published by CLSI or EUCAST.[28]

## Visualizations

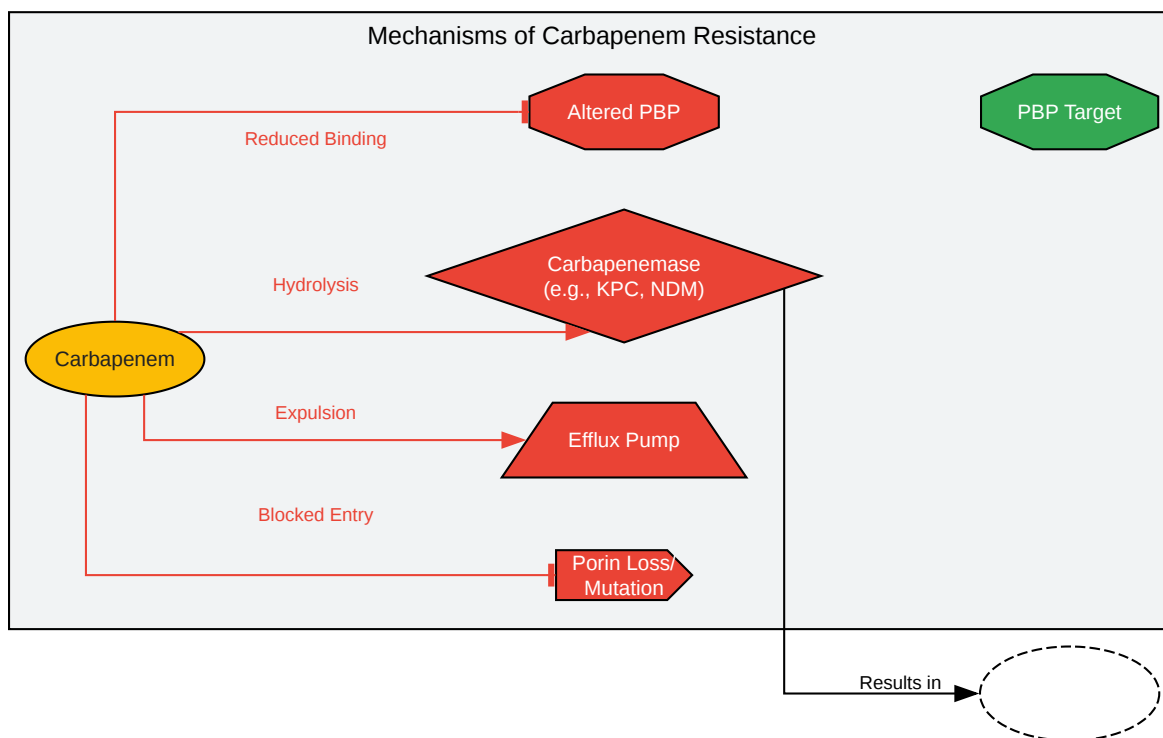
### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of and resistance to **carbapenems**, as well as the experimental workflow for determining their in vitro spectrum.



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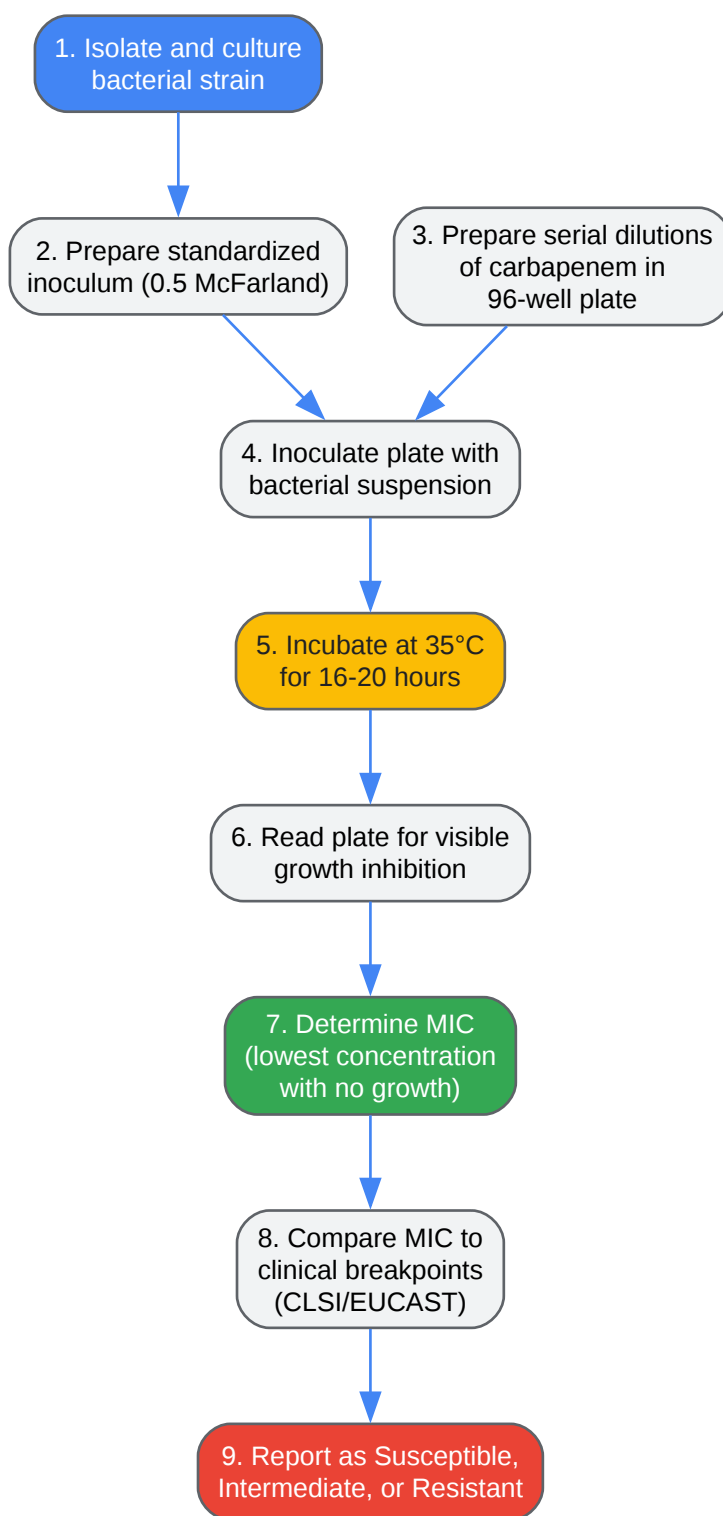
Caption: Mechanism of Action of **Carbapenem** Antibiotics.



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Caption: Key Mechanisms of Bacterial Resistance to **Carbapenems**.





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Caption: Experimental Workflow for Broth Microdilution MIC Testing.

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